molecular formula C10H9F3N2O4S B2894752 methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide CAS No. 931745-61-8

methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2894752
CAS No.: 931745-61-8
M. Wt: 310.25
InChI Key: OERJLZSWVVSBQP-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Benzothiadiazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require acidic or basic environments to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiadiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzothiadiazine ring .

Scientific Research Applications

Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways related to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

methyl 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4S/c1-19-9(16)8-14-6-4-5(10(11,12)13)2-3-7(6)20(17,18)15-8/h2-4,8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERJLZSWVVSBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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